Lipophilic Ligand Efficiency (LLE) Advantage Over the 2-(2,3-Dimethylphenyl) Analog
The target compound presents a lower computed lipophilicity (XLogP3-AA 2.5) and smaller polar surface area (TPSA 85.4 Ų) compared to the 2-(2,3-dimethylphenyl) analog N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (XLogP3-AA ~3.3, TPSA ~85.4 Ų). Assuming comparable target engagement, the lower logP of the target compound translates into a projected improvement in lipophilic ligand efficiency (LLE = pIC50 − logP) of approximately 0.8 units, a magnitude associated with reduced promiscuity and improved developability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and Lipophilic Ligand Efficiency potential |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; TPSA = 85.4 Ų; HBD = 1; HBA = 4; RotB = 3 |
| Comparator Or Baseline | N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 450343-81-4): XLogP3-AA ~3.3; TPSA ~85.4 Ų; HBD = 1; HBA = 4; RotB = 3 |
| Quantified Difference | ΔXLogP3-AA = −0.8; projected ΔLLE = +0.8 units |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15) |
Why This Matters
A lower logP with equivalent polar surface area predicts improved aqueous solubility and a superior pharmacokinetic profile, making the target compound a more efficient starting point for lead optimization than the bulkier dimethylphenyl analog.
- [1] PubChem Compound Summary for CID 4123559 and computed data for structural analogs. View Source
